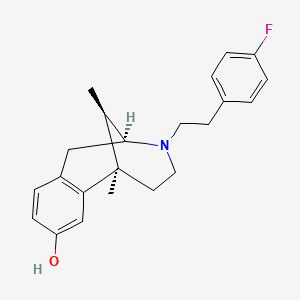

Fluorophen

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H26FNO |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(1R,9S,13R)-10-[2-(4-fluorophenyl)ethyl]-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C22H26FNO/c1-15-21-13-17-5-8-19(25)14-20(17)22(15,2)10-12-24(21)11-9-16-3-6-18(23)7-4-16/h3-8,14-15,21,25H,9-13H2,1-2H3/t15-,21-,22+/m0/s1 |

InChI Key |

PUPFATUGTIQBQA-UZQPLGKSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC3=C([C@@]1(CCN2CCC4=CC=C(C=C4)F)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CCC4=CC=C(C=C4)F)C)C=C(C=C3)O |

Synonyms |

5,9 alpha-dimethyl-2-(2-(4-fluorophenyl)ethyl)-2'-hydroxybenzomorphan fluorophen fluorophen hydrobromide, (2alpha,6alpha,11R*)-(+-)-isome |

Origin of Product |

United States |

Synthetic Methodologies for Fluorophenyl Compound Derivatization

Strategies for the Introduction of Fluorophenyl Moieties

Introducing fluorophenyl groups can be achieved through several distinct mechanistic pathways, including nucleophilic, electrophilic, and radical fluorination or fluoroalkylation, as well as transition metal-catalyzed approaches.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluorine atom as a nucleophile (F⁻). This typically requires an activated substrate with a suitable leaving group. For aromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. SNAr reactions on phenyl rings require activation by electron-withdrawing groups (such as -NO₂, -CN, -CF₃, or carbonyl groups) located ortho or para to the leaving group. nih.govacs.org Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), dimethylacetamide, and acetonitrile (B52724) are preferred for these reactions. nih.govacs.org Higher temperatures, typically above 100 °C, are often necessary for aromatic nucleophilic substitution compared to aliphatic substitution. acs.org

Enhancing the solubility and nucleophilicity of fluoride (B91410) ion in organic solvents is crucial, often achieved by using phase transfer catalysts like Kryptofix₂₂₂ or bulky tetrabutylammonium (B224687) cations. nih.gov While metal fluorides (e.g., KF, CsF, AgF) are abundant and inexpensive fluoride sources, their low solubility in organic solvents and the high basicity of the fluoride anion can lead to limitations and side reactions like elimination. caltech.edu

Nucleophilic fluorination can also be achieved through the formation of a nucleophilic fluorine attached to a transition metal. acs.org

Electrophilic Fluorination Strategies

Electrophilic fluorination involves introducing a fluorine atom using an electrophilic fluorinating agent (F⁺ equivalent). This method is significant for its ability to selectively introduce fluorine into complex molecules, often with high regio- and stereoselectivity. numberanalytics.com Electrophilic fluorination typically proceeds via the initial formation of a fluoronium ion or a highly polarized fluorine-containing species that then reacts with the substrate. numberanalytics.com

Various electrophilic fluorinating agents exist, including N-fluoro compounds like N-fluorobenzenesulfonimide (NFSi) and Selectfluor. nih.govwhiterose.ac.uk Factors influencing the outcome of electrophilic fluorination include the choice of solvent, temperature, and substrate concentration. numberanalytics.com Optimization of these conditions, along with the use of catalysts or additives and substrate modification (e.g., introducing directing groups), can improve yield and selectivity. numberanalytics.com

Electrophilic fluorination of aromatic rings can be accomplished with reagents like F₂, AcOF, and XeF₂, although these can sometimes exhibit poor regioselectivity. nih.gov Regioselective fluorodemetallation reactions of aryl organometallic compounds (e.g., silicon, tin, germanium, and mercury) have proven successful in improving regioselectivity. nih.gov

Radical Fluoroalkylation Reactions

Radical fluoroalkylation involves the introduction of a fluoroalkyl radical (Rf•) onto a substrate. This approach has gained attention due to its often mild reaction conditions and broad functional group tolerance, making it suitable for late-stage modification of molecules. sioc-journal.cncas.cn

Fluoroalkyl radicals can be generated through various methods, including visible light photoredox catalysis, organic dye photocatalysis, electron donor-acceptor (EDA) complexes, frustrated Lewis pairs (FLP), and electrochemical reduction. cas.cnconicet.gov.ar Fluoroalkyl sulfones are recognized as versatile precursors for generating fluoroalkyl radicals under visible-light photoredox catalysis or electrochemical reduction. cas.cn

Examples include the radical fluoroalkylation of aryl alkenes with fluorinated sulfones catalyzed by visible light, incorporating various fluoroalkyl radicals like trifluoromethyl (CF₃), difluoromethyl (HCF₂), and 1,1-difluoroethyl (CH₃CF₂). sioc-journal.cn

Transition Metal-Catalyzed Fluorination Pathways

Transition metal catalysis has emerged as a powerful tool for constructing fluorinated compounds, enabling transformations that are challenging by traditional methods. nih.govrsc.org These methods often involve the formation of a carbon-fluorine bond through various mechanisms, including reductive elimination from high-valent metal centers or catalytic cycles involving metal fluorides. rsc.orgrsc.org

Palladium catalysis has been successfully applied to the fluorination of aryl triflates and bromides, particularly those with electron-withdrawing groups. rsc.orgconicet.gov.ar Palladium-catalyzed C-H fluorination using mild electrophilic fluorinating reagents has also been developed, often involving a reactive transition metal fluoride electrophile intermediate. nih.gov Copper catalysis has been reported for the aromatic fluorination of aryl halides with silver fluoride, potentially proceeding through a Cu(I)/Cu(III) cycle. rsc.org Nickel catalysis has shown promise in the nucleophilic fluorination of unactivated alkyl halides with metal fluorides. caltech.edu

Transition metal-catalyzed C-H bond activation is also a sustainable strategy for introducing fluorinated groups, allowing for the functionalization of complex molecules and late-stage functionalization. nih.gov This includes the incorporation of sulfur-containing fluorinated groups like SCF₃ and SeCF₃. nih.gov

Multi-Component Reactions for Complex Fluorophenyl Systems

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants converge in a single vessel to form a product that retains significant portions of all starting materials. tcichemicals.comsci-hub.se This approach is highly efficient, economical, and environmentally friendly, minimizing steps and generating fewer by-products compared to traditional linear synthesis. tcichemicals.comsci-hub.sepreprints.org MCRs are particularly valuable for generating molecular diversity and structural complexity, making them useful in drug discovery and combinatorial chemistry. tcichemicals.comsci-hub.se

Fluorophenyl moieties can be incorporated into complex molecular systems through various MCRs. For instance, a multicomponent Doebner reaction involving 4-fluoroaniline (B128567) and 4-(2′-fluorophenyl)benzaldehyde has been used in the synthesis of Brequinar. mdpi.com Multicomponent approaches have also been explored for the synthesis of dihydropyridine (B1217469) and pyrrole (B145914) derivatives containing fluorophenyl substituents, some exhibiting potential biological activities. mdpi.com

| Reaction Type | Components Involved (Example) | Fluorophenyl Incorporation Example | Reference |

|---|---|---|---|

| Doebner Reaction (MCR) | Pyruvic acid, Amine, Aldehyde | Synthesis of Brequinar using 4-fluoroaniline and 4-(2'-fluorophenyl)benzaldehyde | mdpi.com |

| Hantzsch Synthesis (MCR) | Aldehyde, β-Keto ester (2 equiv), Ammonia | Synthesis of dihydropyridine derivatives with substituted phenyl rings | mdpi.com |

| Three-Component Reaction | 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Pyruvic acid, Aromatic aldehyde | Synthesis of pyrazolo[3,4-b]pyridine derivatives with aromatic aldehydes | mdpi.com |

| Three-Component Synthesis | Aldehyde, 1,3-Dicarbonyl compound, Urea/Thiourea | Synthesis of dihydropyrimidinone derivatives with substituted phenyl rings | preprints.org |

Solid-Phase Synthesis Techniques for Fluorophenyl Derivatives

Solid-phase synthesis (SPS) offers advantages for the rapid generation of compound libraries and the synthesis of complex molecules, including those containing fluorophenyl moieties. scielo.brmdpi.com In SPS, the growing molecule is attached to an insoluble solid support (resin), allowing for excess reagents and by-products to be easily removed by filtration and washing. mdpi.com This simplifies purification and enables the automation of synthetic sequences.

SPS has been applied to the synthesis of various fluorophenyl derivatives. For example, a solid-phase method was developed for the synthesis of dihydroquinazoline-2(1H)-one derivatives using N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a starting material. mdpi.com This approach utilized acid-amine coupling, a strategy also employed in the synthesis of haloperidol-analogous compounds containing para-fluorophenyl moieties. jopcr.com

While traditionally involving covalent attachment to the resin, noncovalent solid-phase organic synthesis (NC-SPOS) is an alternative where the substrate is held by other interactions like induced dipole interactions. chempep.com

SPS is compatible with various reaction types, including amide bond formation and cross-coupling reactions like the Suzuki-Miyaura coupling, which can be used to introduce fluorophenyl groups. jopcr.com The versatility of SPS makes it a valuable technique for preparing structurally diverse and pharmacologically relevant fluorophenyl compounds. jopcr.com

Derivatization Methods for Analytical Enhancement and Functionalization

Chemical derivatization is a technique used in analytical chemistry to chemically modify a compound to improve its detectability, separation, or stability numberanalytics.com. This is particularly useful for compounds that are non-volatile, polar, or thermally labile, making them difficult to analyze directly by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) alwsci.com. By converting these compounds into more suitable derivatives, their analytical properties are enhanced numberanalytics.com.

For fluorophenyl compounds, derivatization can serve multiple purposes, from improving chromatographic behavior and detector response to enabling specific interactions for functionalization. Various derivatization reagents can be employed depending on the functional groups present in the fluorophenyl compound and the desired analytical or functional outcome nih.gov.

Fluorophore Tagging and Labeling Methodologies

Fluorophore tagging involves covalently attaching a fluorescent molecule (fluorophore) to a target molecule, allowing for sensitive detection and analysis, particularly in biological and imaging applications bioclone.net. This technique is widely used for labeling biomolecules such as proteins, antibodies, and peptides bioclone.net.

While the direct application of fluorophore tagging specifically to fluorophenyl compounds as the target molecule is not explicitly detailed in the search results, the methodologies for attaching fluorophores to molecules containing reactive groups commonly found in fluorophenyl derivatives (like amines, hydroxyls, or carboxylic acids) are well-established. Common reactive chemistries for binding fluorescent dyes include the use of isothiocyanates and N-hydroxysuccinimidyl (NHS) esters, which react with primary amines bioclone.netthermofisher.com. Sulfhydryl-reactive chemicals are used when cysteine residues are targeted bioclone.net.

The development of new fluorophores and labeling strategies is an active area of research, aiming to improve properties such as brightness, photostability, and spectral tunability nih.gov. These advancements can be applied to fluorophenyl compounds containing appropriate functional handles for labeling.

Strategies for Volatility and Stability Enhancement

Enhancing the volatility and stability of compounds is essential for various analytical techniques, particularly GC-MS, and for improving the shelf-life and performance of materials. Chemical derivatization can convert non-volatile or thermally unstable compounds into more volatile and stable forms numberanalytics.comalwsci.com.

For GC-MS analysis of non-volatile compounds, derivatization is employed to increase volatility and thermal stability alwsci.com. Examples of derivatization reagents used for this purpose include those that react with polar functional groups like hydroxyl, carboxyl, and amine groups to form less polar and more volatile derivatives such as esters, amides, or silyl (B83357) ethers alwsci.com. Pentafluorobenzyl bromide is an example of a reagent used for derivatization to enhance detection, particularly with electron-capture detection science.gov.

Strategies for enhancing the stability of compounds, including fluorophores used in bioimaging, involve approaches such as nanoparticle encapsulation, dye-doped nanoparticles, and molecular engineering rsc.org. The intrinsic stability of fluorophenyl compounds can also be influenced by their structure and the presence of other functional groups. In the context of materials like perovskite solar cells, the stability of organic components, which can include fluorophenyl-containing molecules, is a critical factor, and strategies to enhance stability involve material design, interface engineering, and encapsulation rsc.orgpolimi.it. For example, L-4-Fluorophenylalanine has been explored as a multifunctional additive to enhance the efficiency and stability of inverted perovskite solar cells by improving defect passivation, surface hydrophobicity, and crystallization control researchgate.net.

Stereoselective and Regioselective Synthesis of Fluorophenyl Analogues

Stereoselective and regioselective synthesis are crucial for producing compounds with specific three-dimensional arrangements of atoms and precise positional substitution patterns, respectively. These are particularly important for the synthesis of pharmaceutical intermediates and other biologically active molecules, where stereochemistry and regiochemistry can significantly impact activity and properties.

Research has focused on developing stereoselective and regioselective routes to access fluorophenyl analogues. For instance, stereoselective synthesis approaches have been developed for creating complex molecules containing fluorophenyl moieties, such as substituted piperidines, which are structural components of some antidepressant drugs like paroxetine (B1678475) researchgate.net. These methods can involve asymmetric conjugate addition reactions or stereoselective ring expansion and dehalogenation steps researchgate.net. Stereoselective synthesis is also applied in the preparation of 2'-deoxynucleosides, some of which can incorporate fluorophenyl groups google.com.

Regioselective synthesis ensures that reactions occur at specific positions on a molecule when multiple reactive sites are available. In the context of fluorophenyl compounds, regioselective methods have been developed for the synthesis of various heterocyclic systems containing fluorophenyl substituents. An example is the regioselective synthesis of 1,4-disubstituted 1H- researchgate.netnih.govnih.gov-triazoles via 1,3-dipolar cycloaddition reactions involving fluorine-containing azides and terminal alkynes nih.gov. This method specifically yields the 1,4-isomer with high selectivity, avoiding the formation of the 1,5-disubstituted product nih.gov. Regioselective synthesis is also important in the preparation of substituted pyrazole (B372694) derivatives with fluorophenyl groups mdpi.com.

The development of stereoselective and regioselective synthetic methodologies for fluorophenyl analogues allows for the precise construction of complex molecular architectures with defined properties.

Advanced Structural Elucidation and Supramolecular Analysis of Fluorophenyl Compounds

X-ray Crystallography for Molecular Geometry Determination

X-ray crystallography stands as the definitive technique for determining the precise atomic and molecular structure of crystalline solids, including fluorophenyl compounds. wikipedia.orgnih.govlibretexts.org By analyzing the diffraction patterns of X-rays passing through a single crystal, a three-dimensional map of electron density can be generated, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. nih.gov This method provides unambiguous and highly accurate structural parameters essential for understanding structure-function relationships. nih.gov

The data obtained from these analyses are foundational for further computational studies and for understanding the supramolecular architecture of the crystalline state.

| Parameter | Value |

|---|---|

| Compound | 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol benthamopen.com |

| Crystal System | Monoclinic benthamopen.com |

| Space Group | P21/n benthamopen.com |

| a (Å) | 5.3664(15) benthamopen.com |

| b (Å) | 8.343(2) benthamopen.com |

| c (Å) | 25.056(6) benthamopen.com |

| β (°) | 93.837(15) benthamopen.com |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal, this method allows for a detailed examination of how molecules interact with their neighbors. nih.gov The analysis generates a unique Hirshfeld surface for each molecule, which can be mapped with properties like normalized contact distance (dnorm) to highlight regions of close intermolecular contact. nih.gov These surfaces and their corresponding two-dimensional "fingerprint plots" provide a quantitative summary of the types and relative significance of different non-covalent interactions. nih.gov

Hydrogen bonds are a critical directional interaction governing the self-assembly of molecules in the solid state. khanacademy.org In fluorophenyl compounds, a variety of classical and non-classical hydrogen bonds can be observed. X-ray crystallographic studies often reveal intramolecular hydrogen bonds, such as the N—H⋯O interaction found in 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one, which helps to stabilize the molecular conformation. nih.gov

The fluorine atom itself, despite its high electronegativity, is generally considered a weak hydrogen bond acceptor. nih.gov However, its participation in interactions such as C—H⋯F and N—H⋯F bonds is frequently observed and can play a significant role in the crystal packing. tandfonline.comrsc.org For example, in the crystal structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, a distinct intermolecular O-H⋯N hydrogen bond links adjacent molecules, demonstrating the interplay of different acceptor groups within the same structure. benthamopen.com The analysis of these networks is crucial for understanding the stability and properties of the resulting supramolecular architectures.

Aromatic π-π stacking is another key non-covalent interaction that directs the assembly of fluorophenyl compounds. The introduction of electron-withdrawing fluorine atoms onto a phenyl ring polarizes its π-system, which can significantly enhance stacking interactions through favorable electrostatic forces, particularly with electron-rich aromatic rings. nih.gov This phenyl-perfluorophenyl polar−π interaction is a well-established motif in crystal engineering. nih.gov

Analysis of compounds like 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one reveals a variety of these interactions. nih.gov The 2D fingerprint plots derived from the Hirshfeld surface can be decomposed to show the percentage contribution of each contact type. Commonly observed weak interactions include H⋯H, C⋯H/H⋯C, and H⋯F/F⋯H contacts. nih.govtandfonline.com Other minor but still significant interactions may include C⋯C, C⋯N/N⋯C, O⋯H/H⋯O, and even F⋯F contacts. nih.govtandfonline.com For example, in one study, H⋯H contacts accounted for a significant portion of the molecular surface, while H⋯F/F⋯H and C⋯C contacts also made substantial contributions. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.7 |

| C···H/H···C | 18.8 |

| C···C | 10.9 |

| H···F/F···H | 10.2 |

| O···H/H···O | 8.5 |

| C···N/N···C | 5.9 |

| Other | 4.0 |

Spectroscopic Characterization Techniques

While crystallography provides a static picture of the solid state, spectroscopic techniques offer complementary information about the vibrational properties and functional groups within a molecule. These methods are essential for confirming molecular identity and probing the electronic structure.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups in molecules. ksu.edu.saresearchgate.netmdpi.comnih.gov Both methods probe the vibrational energy levels of a molecule, but they are governed by different selection rules: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. ksu.edu.sanih.gov This makes them complementary, providing a more complete vibrational profile of a compound.

In the analysis of fluorophenyl compounds, such as 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, experimental FT-IR and Laser-Raman spectra are recorded and often compared with theoretical frequencies calculated using quantum chemical methods like Density Functional Theory (DFT). nih.gov This combined approach allows for a detailed assignment of vibrational modes. Characteristic bands for the C-F stretching vibration, as well as vibrations associated with the phenyl ring and other functional groups (e.g., C=S, N-H), can be identified. These spectral "fingerprints" are invaluable for routine characterization and for studying how intermolecular interactions in the solid state might influence vibrational frequencies compared to the gas phase or in solution. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms within a molecule. In the context of fluorophenyl compounds, both ¹H and ¹⁹F NMR are invaluable for determining the connectivity of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns in the ¹H NMR spectrum due to spin-spin coupling between protons and fluorine nuclei, providing key information about their relative positions on the phenyl ring.

Similarly, ¹⁹F NMR spectroscopy offers direct insight into the chemical environment of the fluorine atoms. The chemical shifts in a ¹⁹F NMR spectrum are highly sensitive to the electronic environment, allowing for the differentiation of fluorine atoms at various positions on the aromatic ring. The coupling constants observed in both ¹H and ¹⁹F NMR spectra can be used to establish through-bond connectivity and deduce the substitution pattern of the fluorophenyl ring. For complex structures, two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the intricate network of proton-proton and proton-carbon correlations, respectively, providing unambiguous structural assignment.

Table 1: Representative ¹H NMR Data for a Monofluorinated Phenyl Ring

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2/H-6 | 7.10 - 7.20 | m | - |

| H-3/H-5 | 7.30 - 7.40 | m | - |

| H-4 | 7.00 - 7.10 | t | J = 8.8 |

Note: The exact chemical shifts and coupling constants can vary depending on the specific substitution pattern and solvent used.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For fluorophenyl compounds, the absorption bands observed in the UV-Vis spectrum correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The presence of the phenyl ring gives rise to characteristic π → π* transitions, which are typically observed in the UV region.

The position and intensity of these absorption bands can be influenced by the presence and position of the fluorine substituent. Fluorine, being an electronegative atom, can exert an inductive effect, which may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene (B151609). The electronic transitions in these molecules primarily involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). youtube.com The energy gap between the HOMO and LUMO determines the wavelength of light absorbed. libretexts.org

Table 2: Typical UV-Visible Absorption Data for a Fluorophenyl Compound

| Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~ 255 | ~ 200 |

| π → π | ~ 203 | ~ 7,000 |

Note: These values are illustrative and can be affected by the solvent and other substituents on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. youtube.comwvu.edu In the mass spectrum of a fluorophenyl compound, the molecular ion peak (M⁺) provides the exact molecular weight of the molecule. High-resolution mass spectrometry can further yield the elemental composition, confirming the molecular formula.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. youtube.com For fluorophenyl compounds, common fragmentation pathways may involve the loss of the fluorine atom or cleavage of the phenyl ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. youtube.com Techniques such as tandem mass spectrometry (MS/MS) can be employed to isolate a specific ion and induce further fragmentation, providing more detailed structural insights. wvu.edumdpi.com

Table 3: Illustrative Mass Spectrometry Fragmentation Data for a Fluorophenyl Compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - F]⁺ | Loss of a fluorine radical |

| [C₆H₅]⁺ | Phenyl cation |

Note: The observed fragments and their relative intensities depend on the ionization method and the specific structure of the fluorophenyl compound.

Computational and Theoretical Chemistry of Fluorophenyl Systems

Density Functional Theory (DFT) Studies for Molecular Structure Optimization

Density Functional Theory (DFT) has become a standard and cost-effective method for investigating the molecular structures of fluorophenyl derivatives. researchgate.net Theoretical calculations are often employed to determine the optimized molecular geometries, including bond lengths and bond angles, in the ground state. nih.govajchem-a.com

A common approach involves using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional combined with various basis sets, such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). researchgate.netnih.govajchem-a.com The choice of basis set allows for a balance between computational cost and accuracy. Studies consistently show that the optimized structural parameters calculated using these DFT methods are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov For instance, in a study on ethyl 1-(4-fluorophenyl)-5-(4-fluorophenylamino)-2,4-dicyano-6-(trifluoromethyl)nicotinate, the optimized structure calculated at the B3LYP/6-311+G(2d,p) level was compared with the experimentally determined molecular structure, showing good concordance. nih.gov

The effect of fluorine substitution on molecular structure has also been a subject of DFT studies. Fluorination can influence the planarity and torsional angles of molecular backbones, which in turn affects intermolecular interactions and crystal packing. researchgate.netnih.gov

| Parameter | DFT Calculated Value (B3LYP/6-311+G(2d,p)) | Experimental Value (X-ray) |

| C-F Bond Length | 1.35 Å | 1.36 Å |

| C-N Bond Length | 1.42 Å | 1.43 Å |

| C=O Bond Length | 1.23 Å | 1.22 Å |

| C-C-N Bond Angle | 118.5° | 118.2° |

| Dihedral Angle | 77.1° | 77.3° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of molecules. acadpubl.euwikipedia.orgyoutube.com This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.euyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key parameter for determining molecular stability and reactivity. schrodinger.comnih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. researchgate.net

DFT calculations are widely used to compute the energies of the HOMO and LUMO. For example, the HOMO–LUMO energy gap for ethyl 1-(4-fluorophenyl)-5-(4-fluorophenylamino)-2,4-dicyano-6-(trifluoromethyl)nicotinate was calculated to be 4.22 eV. nih.gov In another study on a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was 4.0106 eV. malayajournal.org These calculations provide insights into the electronic properties and potential for charge transfer within fluorophenyl systems. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Fluorophenyl Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Source |

| Ethyl 1-(4-fluorophenyl) Derivative | - | - | 4.22 | nih.gov |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

| Fluorinated Poly(arylene-ethynylene) | - | - | 2.020 - 2.081 | researchgate.netnih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.netdeeporigin.com The MEP surface is typically color-coded to represent different electrostatic potential values. wolfram.com Regions of negative potential (electron-rich), usually colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), colored blue, are prone to nucleophilic attack. researchgate.netyoutube.com Green areas represent regions of neutral potential. researchgate.net

In fluorophenyl systems, the electronegative fluorine atom and other heteroatoms like oxygen and nitrogen create distinct regions of negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. researchgate.netwalisongo.ac.id MEP analysis helps in understanding intermolecular interactions and predicting the reactivity patterns of these compounds. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. uni-muenchen.deyoutube.com It is particularly useful for studying donor-acceptor interactions, which are critical for understanding molecular stability and charge delocalization. researchgate.netresearchgate.net

NBO analysis examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.deresearchgate.net A higher E(2) value indicates a stronger interaction and greater charge delocalization from the donor to the acceptor orbital. acadpubl.eu This method is effective for quantifying hyperconjugative interactions and intramolecular charge transfer (ICT) within fluorophenyl systems. nih.govacadpubl.eu For instance, interactions involving the lone pairs of nitrogen or oxygen atoms as donors and adjacent anti-bonding orbitals (π* or σ*) as acceptors are often significant in stabilizing the molecular structure. acadpubl.eudergipark.org.tr

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π(C-C) | 5.8 | n → π |

| LP(1) O | σ(C-N) | 2.1 | n → σ |

| π(C=C) | π(C=C) | 20.5 | π → π |

| σ(C-H) | σ(C-F) | 1.2 | σ → σ |

Quantum Chemical Computations of Spectroscopic Properties

Quantum chemical methods, particularly DFT, are frequently used to predict the spectroscopic properties of molecules, such as vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

Theoretical vibrational frequencies are often calculated at the harmonic level and may be scaled by a factor to improve agreement with experimental data. ajchem-a.com Studies on fluorophenyl derivatives have shown a good coherence between the observed and calculated vibrational spectra, which helps in making detailed vibrational assignments based on potential energy distribution (PED). researchgate.net Similarly, quantum chemical calculations can predict NMR chemical shifts, offering insights into the electronic structure around specific nuclei. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and the stability of intermolecular interactions over time. mdpi.comresearchgate.net

In the context of fluorophenyl systems, MD simulations are particularly useful for investigating the dynamic stability of these compounds when interacting with biological targets, such as proteins. tandfonline.comsciepub.com For example, simulations can confirm the stability of a ligand within a protein's binding pocket by analyzing its trajectory and interactions over several nanoseconds. tandfonline.com These studies are crucial for understanding the dynamic aspects of molecular recognition and binding affinity, which are not captured by static computational models. nih.gov

Theoretical Insights into Fluorine's Electronic Effects

The substitution of hydrogen with fluorine on a phenyl ring introduces profound electronic perturbations that are a subject of extensive computational and theoretical investigation. Fluorine is the most electronegative element, yet it possesses lone pairs of electrons capable of resonance donation. This duality—strong sigma (σ)-inductive withdrawal and pi (π)-resonance donation—governs the chemical behavior of fluorophenyl systems. libretexts.org Computational chemistry provides powerful tools to dissect and quantify these competing effects.

A primary method for quantifying the electronic influence of a substituent is through Hammett constants (σ). wikipedia.org Density Functional Theory (DFT) calculations have been successfully employed to determine these values by correlating them with computed properties like core-electron binding energy (CEBE) shifts. ubc.cascience.gov Such studies confirm the electron-withdrawing nature of fluorine, particularly at the meta position (σ_m), while at the para position (σ_p), the withdrawing inductive effect is partially offset by the donating resonance effect. researchgate.net

| Substituent Position | Constant | Calculated Value | Experimental Value |

|---|---|---|---|

| meta | σ_m | 0.35 | 0.34 |

| para | σ_p | 0.16 | 0.06 |

Visualizing Electron Distribution: Electrostatic Potential Maps

Molecular electrostatic potential (MEP) maps are computational tools that illustrate the three-dimensional charge distribution of a molecule, identifying electron-rich and electron-poor regions. libretexts.orgresearchgate.net For fluorobenzene, MEP maps reveal a nuanced picture. A region of positive potential (blue) is typically observed along the C-F bond axis, reflecting the strong inductive withdrawal of electron density by the highly electronegative fluorine atom. uwosh.edu Conversely, the π-system of the aromatic ring often shows an increase in negative potential (red) compared to benzene (B151609), a direct visualization of fluorine's π-donating (resonance) effect. walisongo.ac.id This simultaneous depiction of σ-withdrawal and π-donation is a key insight provided by theoretical models.

Orbital-Level Interactions: NBO and MO Analyses

To gain a deeper understanding at the orbital level, Natural Bond Orbital (NBO) and Molecular Orbital (MO) analyses are employed. MO theory shows that the addition of fluorine atoms to a benzene ring introduces new π-bonding orbitals that are lower in energy than those of the original aromatic system. acs.org These new orbitals can enhance the stability of the ring, an effect that has been termed "fluoromaticity". acs.org

NBO analysis provides a complementary perspective by translating the complex wavefunction into a localized Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method allows for the quantification of delocalization effects through second-order perturbation theory, which measures the stabilization energy (E(2)) from donor-acceptor orbital interactions. In fluorophenyl systems, a key interaction is the donation of electron density from the lone pair (LP) orbitals of the fluorine atom into the antibonding π* orbitals of the phenyl ring. This n_F → π*_C-C interaction provides a direct quantitative measure of the resonance effect.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (2) F | π* (C2-C3) | 2.95 |

| LP (2) F | π* (C6-C1) | 2.95 |

Impact on Aromaticity

The effect of fluorination on the aromaticity of the phenyl ring is another area clarified by computational methods. Aromaticity is often assessed computationally using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). github.iowikipedia.org NICS calculations typically place a "ghost" atom at the center of the ring to probe the induced magnetic field; a negative NICS value is indicative of aromatic character. wikipedia.org Studies on fluorinated benzenes show that as the number of fluorine substituents increases, the aromaticity of the ring tends to decrease. nih.gov This reduction is attributed to the strong inductive effect of fluorine, which polarizes the σ-framework and disrupts the ideal flow of the π-electron ring current. acs.org

| Compound | NICS(0) (ppm) |

|---|---|

| Benzene | -9.7 |

| Fluorobenzene | -8.9 |

| 1,4-Difluorobenzene | -7.5 |

| Hexafluorobenzene | -4.2 |

Mechanistic Investigations of Fluorophenyl Reactivity

Reaction Pathway Elucidation and Kinetic Studies

The elucidation of reaction pathways for fluorophenyl compounds often involves a combination of experimental kinetic studies and computational modeling. These investigations aim to understand the step-by-step process of a chemical transformation and the factors that govern its rate.

Kinetic studies on the aqueous photolysis of fluorophenols have revealed pH-dependent reactivity. For instance, the photolysis rates of (trifluoromethyl)phenols are significantly influenced by pH, with rate constants being orders of magnitude larger at pH 10 compared to pH 7 or pH 5. nih.gov This suggests that the phenolate (B1203915) form of the molecule is more susceptible to photolytic degradation. The primary photoproduct observed for fluorophenols under these conditions is the fluoride (B91410) ion, indicating the cleavage of the C-F bond. nih.gov

The following table summarizes the direct photolysis rate constants for 2-(trifluoromethyl)phenol (B147641) at different pH values:

| pH | Direct Photolysis Rate Constant (h⁻¹) |

| 5 | 3.52 ± 0.07 |

| 7 | 26.4 ± 0.64 |

| 10 | 334.1 ± 93.45 |

| Data sourced from a study on the photolysis of (trifluoromethyl)phenol model compounds. nih.gov |

Mechanistic studies of palladium-catalyzed fluorination reactions of cyclic vinyl triflates have shown that the reaction pathway can be influenced by additives. In the absence of an additive like TESCF3, the reaction proceeds with low efficiency and poor regioselectivity due to the formation of a stable trans-LPd(vinyl)F complex that leads to an undesired side reaction. chemrxiv.org The addition of TESCF3 promotes the formation of a cis-LPd(vinyl)F complex, which readily undergoes reductive elimination to yield the desired vinyl fluoride product with high regioselectivity. chemrxiv.org

Role of Fluorine in Modulating Reaction Selectivity

The high electronegativity and small size of the fluorine atom play a critical role in modulating the selectivity of reactions involving fluorophenyl substrates. The introduction of fluorine can alter the electron density distribution within a molecule, influencing its reactivity and interactions with other molecules. researchgate.net

In medicinal chemistry, the strategic placement of fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net For example, substitution of a hydrogen atom with fluorine on an aromatic ring can prevent hydroxylation at that position, a common metabolic pathway. researchgate.net This directing effect is a key strategy in drug design to improve pharmacokinetic properties.

Fluorine substitution can also influence the binding affinity and selectivity of a molecule for its biological target. The fluorine atom can participate in favorable electrostatic interactions and hydrogen bonding, contributing to enhanced binding. researchgate.net For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the introduction of a trifluorophenyl group significantly improved potency. The 2,4,5-trifluorophenyl derivative showed a notable enhancement in enzyme inhibition compared to its non-fluorinated or less-fluorinated counterparts. sci-hub.box

The table below illustrates the effect of fluorine substitution on the potency of DPP-4 inhibitors:

| Compound | Substitution Pattern | DPP-4 Inhibition (IC₅₀, nM) |

| Analog 1 | Unsubstituted Phenyl | ~100 |

| Analog 2 | 3,4-difluorophenyl | ~20 |

| Analog 3 | 2,5-difluorophenyl | ~4 |

| Analog 4 | 2,4,5-trifluorophenyl | <1 |

| Illustrative data based on findings for sitagliptin (B1680988) analogs. sci-hub.box |

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of fluorophenyl compounds, particularly fluorophenols, has been investigated as a method for their degradation. The mechanism of oxidation can vary depending on the electrode material and reaction conditions.

At certain anodes, such as lead dioxide (PbO₂), the oxidation of chlorinated phenols, which can serve as analogs for fluorophenols, is believed to occur through direct electron transfer from the substrate to the anode. dss.go.th In contrast, at dimensionally stable anodes (DSAs) like tin dioxide (SnO₂) and iridium dioxide (IrO₂), the oxidation mechanism is thought to involve the generation of hydroxyl radicals at the anode surface, which then attack the organic substrate. dss.go.th

The oxidation of thiophenols under electrochemical conditions can generate thiyl radicals at the anode. acs.org These radicals can then participate in cross-coupling reactions. For instance, the electrochemical oxidation of a mixture of xanthene and a substituted thiophenol can lead to the formation of a C-S bond through the coupling of a carbon-centered radical and a sulfur-centered radical. acs.org

Studies on the electrochemical oxidation of fluoroquinolone antibiotics have revealed that the primary reactions involve the hydroxylation and cleavage of the piperazinyl ring, initiated by hydroxyl radicals, while the fluorinated quinolone core remains largely intact. nih.gov

Photochemical and Sonochemical Reactivity

Photochemical Reactivity

Fluorophenyl compounds exhibit distinct photochemical reactivity, often initiated by the absorption of UV light. The photolysis of fluorinated pharmaceuticals and pesticides can lead to the formation of various breakdown products. researchgate.net For example, the photolysis of 4-fluorophenol (B42351) is rapid, and the primary photoproduct observed by ¹⁹F-NMR is the fluoride ion, indicating cleavage of the carbon-fluorine bond. nih.gov

The photochemical degradation of fluorinated compounds can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. The quantum yields for direct photolysis can vary significantly depending on the molecular structure. researchgate.net

Sonochemical Reactivity

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The primary mechanism involves acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. organic-chemistry.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of reactive radical species from the solvent (e.g., hydroxyl radicals from water) and the thermal decomposition of volatile substrates. researchgate.net

The sonochemical degradation of organic compounds in aqueous solutions is primarily driven by reactions with these radicals. researchgate.net Non-volatile compounds tend to react with hydroxyl radicals at the bubble-liquid interface, while volatile compounds can diffuse into the bubble and undergo pyrolysis. researchgate.net While specific studies on the sonochemistry of "Fluorophen" are not detailed, the general principles suggest that it would be susceptible to degradation by hydroxyl radicals generated during ultrasonic irradiation of an aqueous solution.

Catalytic Processes Involving Fluorophenyl Substrates

Fluorophenyl compounds are valuable substrates in a variety of catalytic processes, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is extensively used for the synthesis of biphenyl (B1667301) derivatives. acs.org Fluorophenyl boronic acids or fluorophenyl halides are common starting materials in these reactions to introduce a fluorophenyl moiety into the target molecule. acs.org Mechanistic studies have revealed the importance of the ligand on the palladium center in influencing the efficiency and selectivity of these reactions. chemrxiv.org

Other Catalytic Transformations

Fluorophenyl substrates are also employed in other catalytic systems. For instance, the development of catalytic concerted SₙAr reactions of fluoroarenes using an organic superbase has been reported. nih.gov This method allows for the substitution of the fluorine atom with various nucleophiles under catalytic conditions, enabling late-stage functionalization of complex molecules. nih.gov

Photoredox catalysis has emerged as a powerful tool for activating fluorinated compounds. For example, the integration of enzymes with photoredox catalysis allows for the conversion of nitriles into fluorinated products under mild conditions. manchester.ac.uk In some light-mediated reactions, N-imino(iso)quinolinium ylides can act as photoredox catalysts to facilitate the transformation of amines, which can then react with fluorophenyl-substituted compounds. acs.org

Sophisticated Analytical Methodologies for Fluorophenyl Compounds

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For fluorophenols, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized, often in conjunction with mass spectrometry for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of fluorophenols, particularly for samples in aqueous matrices. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

Stationary Phases: The choice of stationary phase is critical for achieving optimal separation. While traditional reversed-phase columns like C8 and C18 are widely used, they rely primarily on hydrophobic interactions. quora.comwikipedia.org For halogenated compounds such as fluorophenols, pentafluorophenyl (PFP) stationary phases offer superior selectivity. quora.comjascoinc.comaatbio.com PFP phases engage in multiple interaction mechanisms, including dipole-dipole, π-π, and charge-transfer interactions, in addition to conventional hydrophobic interactions. quora.comjascoinc.com This unique selectivity allows for enhanced resolution of positional isomers and other structurally similar compounds that may be difficult to separate on standard C18 columns. quora.comaatbio.com

Mobile Phases: The mobile phase in reversed-phase HPLC for fluorophenol analysis typically consists of a polar solvent mixture, most commonly water and an organic modifier like acetonitrile (B52724) or methanol. evidentscientific.comhoriba.com The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation of compounds with different polarities. libretexts.org Adjusting the pH of the mobile phase is also a crucial parameter, as it influences the ionization state of the phenolic hydroxyl group and thus the retention behavior of the fluorophenol analytes. evidentscientific.com

Detection: Following separation, various detectors can be employed. A standard UV-Vis detector is often used, as the phenyl ring in fluorophenols absorbs ultraviolet light. researchgate.net For enhanced sensitivity and selectivity, fluorescence detectors can be utilized, sometimes requiring pre-column derivatization to convert the phenols into highly fluorescent products. researchgate.net For example, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) have been used for the analysis of related chlorophenols. iss.com

Below is a table summarizing typical HPLC parameters used for the analysis of phenolic compounds, which are analogous to those used for fluorophenols.

| Parameter | Description |

| Stationary Phase | Pentafluorophenyl (PFP), C18, C8 |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient |

| Column Dimensions | e.g., 150 mm length x 2.1 mm i.d., 1.9 µm particle size |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV-Vis (e.g., 280 nm), Fluorescence, Mass Spectrometry |

| Derivatizing Agent | NBD-F, DMEQ-COCl (for fluorescence detection) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like fluorophenols. Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

While direct analysis of underivatized phenols by GC is possible, it can suffer from poor peak shape and adsorption issues due to the polar hydroxyl group. aatbio.comhoriba.com Therefore, derivatization is a common and often necessary step to improve analytical performance. wikipedia.org This process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.

Derivatization Techniques:

Acylation: This involves reacting the fluorophenol with an acylating agent. Perfluoro acid anhydrides are particularly effective, creating stable and highly volatile derivatives that are extremely sensitive to an Electron Capture Detector (ECD). jascoinc.com Acetic anhydride is another common reagent.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form a trimethylsilyl (TMS) ether. This is a rapid and quantitative reaction that significantly improves chromatographic behavior. wikipedia.orgiss.com

Alkylation/Etherification: This converts the phenol (B47542) to an ether. Reagents like pentafluorobenzyl bromide (PFBBr) are used to form pentafluorobenzyl ethers, which are also highly responsive to an ECD, enabling trace-level detection. aatbio.comresearchgate.net

GC Columns and Conditions: A variety of capillary columns are available, and the choice depends on the polarity of the derivatized analytes. libretexts.orgnih.gov Fused-silica open-tubular columns with phases of varying polarity, such as DB-5 (low polarity) or DB-1701 (mid-polarity), are frequently used for separating phenolic compounds. aatbio.com The column dimensions (length, internal diameter, and film thickness) are optimized to balance separation efficiency and analysis time. libretexts.orgnih.gov

Sample Introduction and Detection: For samples in complex matrices, headspace solid-phase microextraction (HS-SPME) is an effective sample preparation and introduction technique. It concentrates volatile analytes from the sample's headspace onto a coated fiber, which is then thermally desorbed into the GC inlet. caister.com This minimizes matrix interference and enhances sensitivity. The most common detectors used are the Flame Ionization Detector (FID) and, for halogenated derivatives, the highly sensitive Electron Capture Detector (ECD). aatbio.comresearchgate.net Mass Spectrometry (MS) is the definitive detector for identification and confirmation.

The following table outlines common derivatization reagents and their corresponding characteristics for GC analysis of fluorophenols.

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages | Suitable Detector |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Fluoroacyl ester | Highly volatile, stable | ECD, MS |

| Silylation | BSTFA | Trimethylsilyl (TMS) ether | Rapid, quantitative reaction | FID, MS |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Excellent sensitivity for halogenated compounds | ECD, MS |

LC-MS/MS and Other Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a powerful detection technique, represent the state-of-the-art for trace analysis. aatbio.comresearchgate.net The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is particularly well-suited for the analysis of fluorophenols in complex samples. libretexts.org

A significant advantage of LC-MS/MS over GC-based methods is that it typically does not require a derivatization step, which simplifies sample preparation and reduces analysis time. aatbio.comhoriba.com Modern systems often employ Ultra-Performance Liquid Chromatography (UPLC), which uses columns packed with sub-2 µm particles. This technology provides significantly faster separations, higher resolution, and greater sensitivity compared to conventional HPLC. researchgate.netstackexchange.com

In an LC-MS/MS system, the analytes are first separated by the LC column. The column eluent is then directed to the mass spectrometer's ion source. For phenolic compounds, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used, typically in negative ion mode. wikipedia.orgnih.gov

The core of the technique is tandem mass spectrometry, which uses two mass analyzers in sequence (e.g., a triple quadrupole). The first analyzer selects the specific molecular ion (precursor ion) of the target fluorophenol. This ion is then fragmented in a collision cell. The second analyzer selects a specific, characteristic fragment ion (product ion) to be detected. This precursor-to-product ion transition is highly specific to the analyte. By monitoring these specific transitions in a mode called Multiple Reaction Monitoring (MRM), the instrument can achieve exceptional selectivity and sensitivity, effectively filtering out background noise and allowing for quantification at parts-per-billion (µg/L) or even parts-per-trillion (ng/L) levels. nih.govnih.gov

The table below shows a comparison of key performance aspects of different chromatographic techniques.

| Technique | Derivatization | Typical Sensitivity | Selectivity | Throughput |

| HPLC-UV | Optional (for fluorescence) | Moderate (µg/L - mg/L) | Moderate | Moderate |

| GC-ECD | Required | High (ng/L - µg/L) | High | Moderate |

| GC-MS | Recommended | High (ng/L - µg/L) | Very High | Moderate |

| LC-MS/MS | Not required | Very High (ng/L) | Exceptional | High |

Voltammetric and Electrochemical Analysis

Voltammetric methods are a class of electroanalytical techniques where information about an analyte is derived by measuring the current as a function of an applied potential. fsu.edu These methods are attractive for the analysis of fluorophenols due to their high sensitivity, rapid response, and potential for miniaturization and in-situ measurements. The fundamental principle relies on the electrochemical oxidation of the phenol's hydroxyl group at the surface of a working electrode.

The standard experimental setup is a three-electrode cell containing the sample solution, a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire). nih.govnanocellect.com

Electrode Materials and Modification: The performance of a voltammetric sensor is highly dependent on the working electrode material. While traditional materials like glassy carbon (GCE) and gold are used, their sensitivity and selectivity are dramatically improved through surface modification with nanomaterials. jascoinc.com These modifications serve to increase the electrochemically active surface area, catalyze the electron transfer reaction, and sometimes pre-concentrate the analyte at the electrode surface. jascoinc.com Advanced materials used for modifying electrodes for phenol detection include:

Carbon Nanomaterials: Graphene, reduced graphene oxide (rGO), and multi-walled carbon nanotubes (MWCNTs) provide high surface area and excellent electrical conductivity. quora.comcaister.comresearchgate.net

Metal Nanoparticles: Gold (AuNPs) and other metal nanoparticles can have a catalytic effect on the oxidation of phenols. caister.com

Conducting Polymers and MOFs: Materials like polyaniline (PANI) and metal-organic frameworks (MOFs) can enhance analyte accumulation and electron transfer. quora.comresearchgate.net

Voltammetric Techniques:

Cyclic Voltammetry (CV): This is a fundamental technique used to characterize the redox behavior of fluorophenols. iss.comstackexchange.com It can determine the oxidation potential and provides insights into the reaction mechanism, which for phenols is typically an irreversible, diffusion-controlled process. aatbio.comcaister.com

Differential Pulse Voltammetry (DPV): For quantitative purposes, DPV is often the preferred technique. aatbio.comresearchgate.net It employs a series of potential pulses superimposed on a linear ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. horiba.com This method effectively minimizes the non-faradaic (charging) current, resulting in a well-defined peak whose height is directly proportional to the concentration of the fluorophenol. researchgate.net This high signal-to-noise ratio allows for very low detection limits, often reaching the micromolar (µM) or even nanomolar (nM) range. quora.comcaister.com

The table below lists examples of modified electrodes and their performance in the detection of related phenolic compounds, demonstrating the capabilities of this approach.

| Electrode Modifier | Analyte | Technique | Detection Limit (LOD) |

| CeNiCu-LDH@CC | 2,4-Dichlorophenol | DPV | 0.197 µM |

| AuNPs@cMWCNT/GCE | 4-Chlorophenol | DPV | 0.11 µM |

| MWCNT-PANI/LIG | 4-Aminophenol | SWV | 0.006 µM |

LDH: Layered Double Hydroxide; CC: Carbon Cloth; GCE: Glassy Carbon Electrode; LIG: Laser-Induced Graphene; SWV: Square Wave Voltammetry.

Fluorescence Spectroscopy for Detection and Quantification

Fluorescence spectroscopy is an optical technique renowned for its exceptional sensitivity and is well-suited for the analysis of intrinsically fluorescent molecules like fluorophenols. jascoinc.comhoriba.com The process involves exciting a molecule with light of a specific wavelength, causing it to move to a higher electronic energy state. The molecule then rapidly relaxes and emits a photon at a longer wavelength as it returns to the ground state. evidentscientific.com

An analysis involves measuring two types of spectra:

Excitation Spectrum: The fluorescence emission is monitored at a fixed wavelength while the excitation wavelength is scanned. The resulting spectrum is typically similar in shape to the molecule's absorption spectrum. horiba.comiss.com

Emission Spectrum: The molecule is excited at a fixed wavelength (usually the peak of the excitation spectrum), and the intensity of the emitted light is scanned across a range of longer wavelengths. jascoinc.comevidentscientific.com

For simple phenols, excitation occurs in the ultraviolet range. For instance, phenol itself has an excitation maximum around 273 nm and an emission maximum at 300 nm. aatbio.com Structurally similar compounds exhibit comparable spectra; for example, o-fluorophenol shows a strong fluorescence excitation band originating at approximately 271.7 nm. researchgate.net The specific wavelengths of excitation and emission are characteristic of the fluorophenol's structure and can be used for qualitative identification.

For quantitative analysis, the fluorescence intensity is measured under fixed excitation and emission conditions. At low concentrations, the intensity is directly proportional to the analyte concentration, enabling highly sensitive measurements with detection limits often in the low µg/L range for phenolic compounds. jascoinc.comresearchgate.net

Several factors can influence fluorescence measurements:

Quantum Yield (Φf): This is a fundamental property defined as the ratio of photons emitted to photons absorbed. wikipedia.orgaatbio.com It quantifies the efficiency of the fluorescence process. A higher quantum yield results in a brighter signal. aatbio.com The quantum yield is sensitive to the molecule's chemical environment, including the solvent. wikipedia.orgatto-tec.com

pH: The pH of the solution can have a profound effect on the fluorescence of phenols. jascoinc.com The protonation state of the hydroxyl group changes the electronic structure of the molecule. In alkaline solutions, the hydroxyl group deprotonates to form the phenolate (B1203915) anion, which will have different excitation and emission characteristics compared to the protonated form present in acidic or neutral solutions. quora.comcaister.com This property must be carefully controlled by using buffered solutions to ensure reproducible quantitative results. stackexchange.com

Excitation-Emission Matrix (EEM) Analysis

Excitation-Emission Matrix (EEM) spectroscopy, also known as 3D fluorescence, is a comprehensive technique that provides a detailed "fingerprint" of a sample's fluorescent components. Instead of a single scan, an EEM is constructed by acquiring a series of emission spectra over a range of excitation wavelengths. The data is then compiled into a three-dimensional plot or a contour map, with excitation wavelength on one axis, emission wavelength on the other, and fluorescence intensity represented by color or contour lines.

This technique is particularly powerful for analyzing complex mixtures where the spectra of multiple fluorescent compounds may overlap. The resulting EEM contains distinct peaks or regions corresponding to each fluorescent component. For instance, the fluorescence peaks for phenol, m-cresol, and thymol have been identified at excitation/emission wavelength pairs of 272/300 nm, 274/300 nm, and 276/304 nm, respectively. researchgate.net By identifying the unique location of these peaks in the EEM landscape, it is possible to qualitatively and quantitatively analyze individual fluorophenols even in the presence of other fluorescent substances. researchgate.net

PARAFAC Modeling for Component Identification

Parallel Factor Analysis (PARAFAC) is a powerful multi-way chemometric technique particularly suited for decomposing complex, multi-dimensional data into individual components. In the context of fluorophenyl compounds, it is often applied to data from Excitation-Emission Matrix (EEM) fluorescence spectroscopy. Many aromatic compounds, including those with fluorophenyl groups, are intrinsically fluorescent, making EEM-PARAFAC a valuable tool for their analysis. chemspider.com

An EEM is a three-dimensional dataset where fluorescence emission intensity is measured across a range of excitation wavelengths, creating a unique spectral fingerprint for a sample. researchgate.neteigenvector.com When multiple fluorescent compounds are present, their individual spectra overlap, creating a complex matrix. PARAFAC can deconstruct this complex signal into the individual pure emission and excitation spectra of the constituent fluorophores, along with their relative concentrations in each sample. nih.govresearchgate.net

Detailed Research Findings:

A notable application of EEM-PARAFAC has been in the study of fluorescent emerging pollutants, such as (fluoro)quinolones, which contain a fluorophenyl moiety. In a study involving the degradation of several commercial (fluoro)quinolones—including ciprofloxacin, enrofloxacin, and ofloxacin—in different water matrices, EEM-PARAFAC was successfully employed to track the parent compounds and their degradation by-products simultaneously. nih.govaip.org

The researchers were able to build a PARAFAC model that identified and distinguished four structure-related groups corresponding to the parent pollutants and their slightly oxidized by-products. The model also identified intermediates that still possessed the characteristic (fluoro)quinolone fluorescent fingerprint and other substances like humic-like compounds. nih.govaip.org The scores obtained from the PARAFAC components for the parent pollutants showed a slower decay rate compared to individual compound measurements by HPLC, which was attributed to the fluorescent contribution of the by-products. This demonstrates the power of PARAFAC to not only quantify parent compounds but also to provide insights into complex reaction kinetics and the formation of fluorescent intermediates. nih.govaip.org

While simple compounds like fluorobenzene and o-fluorophenol are known to be fluorescent, the direct application of EEM-PARAFAC to these specific simple fluorophenyls is not extensively documented in the literature. researchgate.netnih.gov However, the success with more complex fluorinated aromatics like (fluoro)quinolones strongly supports the potential of this methodology for the broader class of fluorescent fluorophenyl compounds. The technique's ability to resolve co-eluting or spectrally overlapping fluorescent species makes it a powerful tool for identifying unknown fluorophenyl components in complex environmental or biological samples.

Table 1: PARAFAC Components Identified in (Fluoro)quinolone Degradation Study This table is generated based on findings from a study on (fluoro)quinolone degradation. nih.govaip.org

| Component Type | Description | Spectroscopic Characteristics |

| Parent Pollutants & By-products | Four structure-related groups including ENR-like, OFL-like, OA-like, and FLU-like compounds. | Distinct fluorescent fingerprints for each group. |

| Intermediates | By-products still exhibiting (Fluoro)quinolone characteristics. | Analogous fluorescent fingerprint to parent compounds but shifted to shorter wavelengths. |

| Background Matrix | Humic-like substances present in the water matrix. | Characteristic fluorescence of natural organic matter. |

| Interference Compound | Thiabendazole (TBZ) added to the mixture. | A distinct component attributable to TBZ-like fluorescence was resolved by the model. |

Advanced Sample Preparation Methods (e.g., SPE, SPME)

Effective sample preparation is a crucial step to isolate fluorophenyl compounds from complex matrices, remove interferences, and preconcentrate the analytes before instrumental analysis. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are two widely used and powerful techniques that offer significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, and the potential for automation.

Solid-Phase Extraction (SPE)

SPE is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. iss.com A liquid sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Analytes of interest are retained on the sorbent while the matrix and other interferences pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. iss.com

Detailed Research Findings for SPE:

The choice of sorbent and elution solvent is critical for the successful extraction of fluorophenyl compounds. For fluorinated benzoic acids (FBAs), which are used as water tracer agents, a method using hydrophilic-lipophilic-balanced reversed-phase cartridges containing a poly(divinylbenzene-co-N-vinylpyrrolidone) polymer has been developed. This method achieved a 250-fold enrichment of 21 different FBAs from a 100 mL water sample, with extraction efficiencies ranging from 71% to 94%. researchgate.net

For the analysis of phenolic pollutants, including fluorinated phenols, from water samples, various SPE methods have been optimized. One study on 11 phenolic compounds using a Strata C18 cartridge reported recoveries between 69.4% and 101.9%. chromatographyonline.com Another method for determining phenols in drinking water, following US EPA Method 528, utilizes a polystyrene divinylbenzene material. epa.gov For this method, recoveries should generally range between 70% and 130%. chemicalbook.com The use of fluoro-functionalized paper as an SPE adsorbent has also been explored for perfluorinated compounds, demonstrating high sensitivity and selectivity due to fluorous affinity. nih.gov

Table 2: SPE Method Parameters and Recovery Data for Selected Fluorinated Compounds This table compiles data from various studies on the solid-phase extraction of fluorinated aromatic compounds.

| Analyte Class | Sorbent (Stationary Phase) | Sample Matrix | Elution Solvent | Average Recovery (%) |

| Fluorobenzoic Acids researchgate.net | Poly(divinylbenzene-co-N-vinylpyrrolidone) | Water | Not Specified | 71 - 94 |

| Phenolic Compounds (including chlorophenols) chromatographyonline.com | Strata C18 | Water | Not Specified | 69.4 - 101.9 |

| Phenols (EPA Method 528) epa.govchemicalbook.com | Polystyrene Divinylbenzene | Drinking Water | Dichloromethane (DCM) | 70 - 130 |

| Perfluorinated Compounds (PFCs) nih.gov | Fluoro-functionalized Paper | Water | Not Specified | Not Specified |

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, miniaturized sample preparation technique where a fused silica fiber coated with a polymeric stationary phase is exposed to a sample or its headspace. Analytes partition from the sample matrix into the fiber coating. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) or other analytical instrument for thermal desorption and analysis.

Detailed Research Findings for SPME:

The selection of the fiber coating is paramount and depends on the polarity and volatility of the target fluorophenyl compounds. A study on the determination of 16 polycyclic aromatic hydrocarbons (PAHs) in water utilized a novel fluorinated polyaniline (PANI) fiber coating, which showed high affinity for the target compounds. researchgate.net For the analysis of volatile organic compounds (VOCs), including halogenated hydrocarbons, the ISO 17943 standard recommends headspace SPME (HS-SPME) coupled with GC-MS.

Optimization of SPME parameters such as extraction time, temperature, and sample agitation is crucial for achieving high sensitivity and reproducibility. For the analysis of odorous compounds in water, a CAR/PDMS/DVB fiber was found to be most suitable, with optimal extraction at 75°C for 60 minutes. nih.gov In another study, a 60 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was selected for the simultaneous determination of 46 pesticides in water, with an extraction time of 45 minutes at 60°C. For the sampling of chlorobenzene from air, a Carboxen-Polydimethylsiloxane (CAR/PDMS) fiber was found to have high absorption. eigenvector.com

Table 3: SPME Method Parameters for Volatile Aromatic Compounds This table presents typical optimized parameters from various SPME studies.

| Analyte Type | Fiber Coating | Extraction Mode | Extraction Temp. (°C) | Extraction Time (min) |

| Polycyclic Aromatic Hydrocarbons researchgate.net | Fluorinated Polyaniline (PANI) | Direct Immersion | Optimized | Optimized |

| Odorous Compounds (various) nih.gov | CAR/PDMS/DVB | Headspace (HS) | 75 | 60 |

| Multi-class Pesticides | PDMS/DVB (60 µm) | Direct Immersion | 60 | 45 |

| Chlorobenzene eigenvector.com | CAR/PDMS | Headspace (HS) | Optimized | 30 (equilibrium) |

| Volatile Organic Compounds (ISO 17943) | Various | Headspace (HS) | Optimized | Optimized |

Environmental Chemical Considerations of Fluorinated Organic Species

Occurrence and Distribution in Environmental Matrices

Monofluorophenols enter the environment primarily through industrial discharges. While specific, widespread monitoring data for monofluorophenols in the environment is not extensively documented in readily available literature, their presence can be inferred from studies on industrial effluents and related phenolic compounds. For instance, wastewaters from industries such as petrochemical, coking, and coal processing can contain total phenols at concentrations ranging from a few milligrams per liter (mg/L) to as high as 6,800 mg/L. uliege.be Studies on the removal of 2-fluorophenol (B130384) from industrial waste solutions indicate its presence in these matrices. nih.govresearchgate.net

The distribution of fluorophenols in the environment is governed by their physicochemical properties. They are generally water-soluble, which suggests they will primarily be found in the aqueous phase of environmental systems. However, their potential to sorb to organic matter in soil and sediment means they can partition out of water and accumulate in solid matrices.

Data on other fluorinated substances, which can serve as surrogates for understanding potential environmental concentrations, show widespread distribution. For example, studies on per- and polyfluoroalkyl substances (PFAS) in UK rivers have found trifluoroacetic acid (TFA), a highly persistent fluorinated compound, in 98% of tested sites, with concentrations in the River Kelvin in Scotland reaching a mean of 23,968 nanograms per liter (ng/L). york.ac.uk In rivers receiving effluent from fluoropolymer manufacturing facilities, total PFAS concentrations in the water have been measured in the range of 86 to 169 ng/L. nih.gov In groundwater, PFAS have been detected in 24% of public water sources sampled in a West Virginia study, with higher concentrations often found in groundwater than surface water. researchgate.net While not direct measurements of monofluorophenols, these findings highlight the potential for fluorinated organic compounds to contaminate water systems.

In terrestrial systems, related compounds like perfluorinated compounds (PFCs) have been found in agricultural soils at concentrations ranging from 0.508 to 6.83 nanograms per gram (ng/g). chemicalbook.com High concentrations of other long-chain PFAS, up to 176 ng/g dry weight, have been found in river sediments. nih.gov